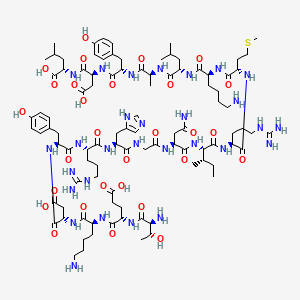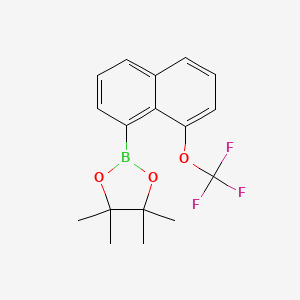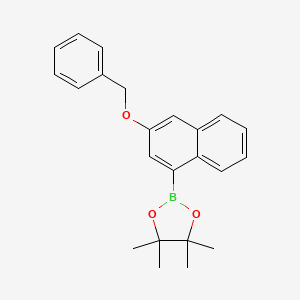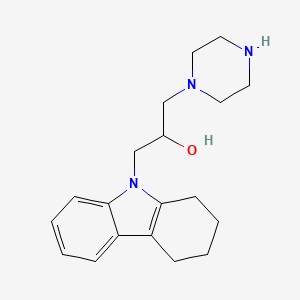![molecular formula C16H26N2O3 B13919613 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)
1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[45]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which involves two nitrogen atoms and a carboxylic acid ester group
Métodos De Preparación
The synthesis of 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride.
Introduction of the 6-oxo group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-propen-1-yl group: This can be done via alkylation reactions using allyl halides under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The 2-propen-1-yl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the oxo and allyl groups allows it to participate in covalent bonding with target proteins, potentially inhibiting their function. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester can be compared with other spirocyclic compounds, such as:
1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester:
1,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester: Lacks the oxo group, making it less reactive in certain chemical reactions.
2,6-Diazaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester: Has a different ring size and structure, leading to different chemical and biological properties.
The uniqueness of 1,7-Diazaspiro[4
Propiedades
IUPAC Name |
tert-butyl 10-oxo-9-prop-2-enyl-1,9-diazaspiro[4.5]decane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-10-17-11-6-8-16(13(17)19)9-7-12-18(16)14(20)21-15(2,3)4/h5H,1,6-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMWHLOTKGJYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

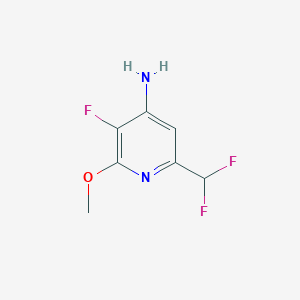
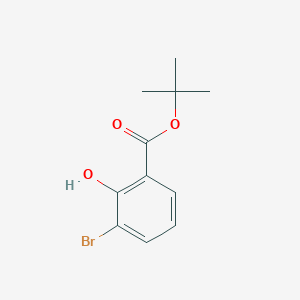
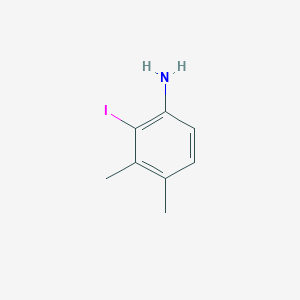
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
